molecular formula C19H22N2O2S B2379283 2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476284-02-3

2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2379283
CAS RN: 476284-02-3
M. Wt: 342.46
InChI Key: CZOINFMUDSUPKC-UHFFFAOYSA-N
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Description

Thiophene-based compounds have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of thiophene-based compounds can be modified by changing the substituents at different positions of the thiophene ring .


Chemical Reactions Analysis

The reactivity of thiophene-based compounds is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at different sites with varying reactivity orders .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a similar compound, 6-Methyl-2-(2-methyl-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, yielded 42.7% as a yellow solid with a melting point of 175–176 °C .

Scientific Research Applications

Heterocyclic Synthesis

The compound 2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a key intermediate in heterocyclic synthesis. Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which were synthesized by coupling this compound with various esters. These intermediates were utilized to yield a variety of nitrogen-containing heterocycles like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Synthesis of Benzodioxaphosphole-Tetrazol-Thiophene Derivatives

Talupur et al. (2021) used a similar compound in the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These molecules were characterized and evaluated for antimicrobial properties and molecular docking studies, highlighting their potential in pharmaceutical research (Talupur et al., 2021).

Development of Novel Thiophene Derivatives

Amr et al. (2010) investigated novel thiophene derivatives synthesized from a similar starting material. They explored its potential in producing compounds with significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This demonstrates the compound's utility in creating biologically active molecules for potential therapeutic applications (Amr et al., 2010).

Cytotoxic Activity Studies

Deady et al. (2005) reported on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. This research contributes to understanding the roles of similar compounds in cancer therapy, showcasing their potential in targeting cancer cells (Deady et al., 2005).

Mechanism of Action

While the specific mechanism of action for “2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not available, similar compounds have shown to trigger various biological pathways. For example, STING, an immune-associated protein, can be activated by its agonists, triggering the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines .

properties

IUPAC Name

2-[(3,4-dimethylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-10-4-7-15-14(8-10)16(17(20)22)19(24-15)21-18(23)13-6-5-11(2)12(3)9-13/h5-6,9-10H,4,7-8H2,1-3H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOINFMUDSUPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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